6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxamide group, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the functionalization of a pyridine derivative. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3 . The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, boronic acids, and halogenated pyridines for Suzuki coupling reactions.
Major Products
Scientific Research Applications
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane moiety enables Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds . The formyl group can undergo nucleophilic addition reactions, while the carboxamide group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
Uniqueness
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its combination of a formyl group, a carboxamide group, and a dioxaborolane moiety makes it a versatile compound for various applications in synthesis and research .
Properties
Molecular Formula |
C13H17BN2O4 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)8-5-6-9(11(15)18)16-10(8)7-17/h5-7H,1-4H3,(H2,15,18) |
InChI Key |
MQQMIDCABSDBPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)N)C=O |
Origin of Product |
United States |
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